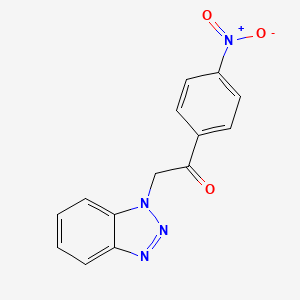

![molecular formula C18H18N2O4 B5541095 4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)

4-{[3-(butyrylamino)benzoyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(butyrylamino)benzoyl]amino}benzoic acid, also known as BABA, is an organic compound that belongs to the family of benzoic acids. It is a white crystalline powder with a molecular formula of C16H16N2O4 and a molecular weight of 300.31 g/mol. BABA has gained significant attention in the scientific community due to its potential use as a plant activator and its ability to induce systemic acquired resistance (SAR) in plants.

Scientific Research Applications

Synthesis of Novel Amino Acids

A study by Pascal et al. (2000) explored the synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its potential as a building block for peptidomimetics and combinatorial chemistry. This work demonstrates the versatility of derivatives of benzoic acid in creating complex molecules for synthetic applications (Pascal, Sola, Labéguère, & Jouin, 2000).

Biosynthesis of Benzoic Acid

Research by Hertweck et al. (2001) on the biosynthesis of benzoic acid in plants and bacteria sheds light on the molecular pathways that produce benzoic acid, a precursor for various natural products. This study underscores the importance of benzoic acid derivatives in understanding the biosynthetic pathways of significant biological compounds (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Environmental Presence and Uses

Del Olmo, Calzada, and Nunez (2017) reviewed the occurrence and use of benzoic acid and its derivatives in foods, as well as their roles as preservatives and flavoring agents. While this study focuses on food science, it also highlights the broad applicability of benzoic acid derivatives in various domains, including environmental science and public health (del Olmo, Calzada, & Nuñez, 2017).

Chemical Structure and Properties

Aydın et al. (2010) conducted spectroscopic studies on 4-(3-Benzoylthioureido)benzoic acid, providing detailed insights into its chemical structure and potential applications in pharmaceuticals and materials science. This research exemplifies the intersection of organic chemistry and crystallography in understanding and utilizing benzoic acid derivatives (Aydın, Ünver, Aykaç, & Iskeleli, 2010).

Microbial Biosynthesis and Engineering

Zhang and Stephanopoulos (2016) showcased the engineering of a microbial biosynthesis system for producing 3-amino-benzoic acid from glucose in Escherichia coli. This study illustrates the potential of benzoic acid derivatives in biotechnological applications, particularly in the production of valuable biochemicals through microbial engineering (Zhang & Stephanopoulos, 2016).

Properties

IUPAC Name |

4-[[3-(butanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-4-16(21)19-15-6-3-5-13(11-15)17(22)20-14-9-7-12(8-10-14)18(23)24/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVNDVAIQZGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5541019.png)

![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)

![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)

![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)

![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)

![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)